molecular formula C3H6N2 B2855834 (S)-alpha-aminopropionitrile CAS No. 95596-57-9

(S)-alpha-aminopropionitrile

Cat. No. B2855834
CAS RN: 95596-57-9
M. Wt: 70.095
InChI Key: UAMZETBJZRERCQ-VKHMYHEASA-N
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Description

(S)-alpha-aminopropionitrile is a chemical compound that has been extensively studied by scientists due to its unique properties and potential applications in various fields. It is a chiral molecule that is commonly used in biochemical and physiological research, as well as in the synthesis of other compounds.

Mechanism of Action

(S)-alpha-aminopropionitrile acts as an inhibitor of lysyl oxidase, an enzyme that is responsible for the cross-linking of collagen and elastin fibers in tissues. By inhibiting lysyl oxidase, (S)-alpha-aminopropionitrile prevents the formation of cross-links, which can lead to changes in tissue structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-alpha-aminopropionitrile are primarily related to its inhibition of lysyl oxidase. This inhibition can lead to changes in tissue structure and function, as well as alterations in cellular signaling pathways. Additionally, (S)-alpha-aminopropionitrile has been shown to have antioxidant properties, which may contribute to its protective effects in certain cellular contexts.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-alpha-aminopropionitrile in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, (S)-alpha-aminopropionitrile is relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using (S)-alpha-aminopropionitrile is its specificity for lysyl oxidase inhibition, which may limit its usefulness in certain experimental contexts.

Future Directions

There are several potential future directions for the study of (S)-alpha-aminopropionitrile. One area of interest is the development of new compounds that target lysyl oxidase and other enzymes involved in tissue cross-linking. Additionally, (S)-alpha-aminopropionitrile may have potential applications in the treatment of diseases such as fibrosis and cancer, which are characterized by abnormal tissue cross-linking. Further research is needed to explore these potential applications and to better understand the mechanisms underlying (S)-alpha-aminopropionitrile's effects.

Scientific Research Applications

(S)-alpha-aminopropionitrile has been extensively used in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a tool for studying the role of collagen cross-linking in tissue development and disease, as well as in the study of the effects of oxidative stress on cellular function. Additionally, (S)-alpha-aminopropionitrile has been used in the synthesis of other compounds, such as lysine analogs and inhibitors of lysyl oxidase.

properties

IUPAC Name

(2S)-2-aminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMZETBJZRERCQ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-aminopropionitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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